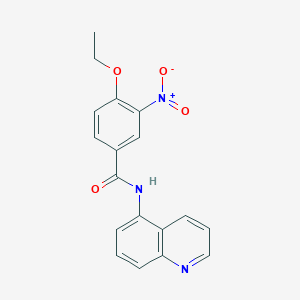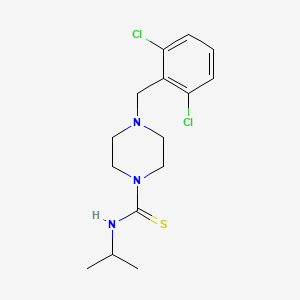![molecular formula C21H22N2O4 B5833177 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide, also known as DMIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIBO is a small molecule that belongs to the family of benzamides and isoxazoles.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide involves its interaction with various molecular targets in the body. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are responsible for pain and inflammation. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This results in the activation of caspases, which are responsible for the cleavage of various cellular proteins leading to cell death. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2-ARE pathway, which is responsible for the expression of various antioxidant enzymes.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been found to decrease the production of prostaglandins, which are responsible for pain and inflammation. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to protect neurons from oxidative stress-induced damage, which is implicated in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of COX-2, which is implicated in various inflammatory diseases. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide also has the potential to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has limitations, such as its low solubility in water, which can limit its use in in vitro experiments. Additionally, the toxicity profile of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide needs to be further investigated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide research. One area of research is the development of more efficient synthesis methods for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide. Another area of research is the investigation of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide's potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases. Additionally, the toxicity profile of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide needs to be further investigated to determine its safety for clinical use. Finally, the development of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide derivatives with improved solubility and bioavailability is an area of interest for future research.
Conclusion:
In conclusion, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide is a small molecule with potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide inhibits the activity of COX-2, induces apoptosis in cancer cells, and protects neurons from oxidative stress-induced damage. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide research.
Métodos De Síntesis
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-ethoxyaniline to form the amide intermediate. Finally, the amide intermediate is reacted with 3-(chloromethyl)phenylboronic acid to obtain 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to protect neurons from damage caused by oxidative stress, which is implicated in neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-25-18-10-8-17(9-11-18)22-21(24)16-6-5-7-19(12-16)26-13-20-14(2)23-27-15(20)3/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIZOBUMMDTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)


![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)


![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)